CID 78067150
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Overview
Description
3-[(Diethoxymethyl)silyl]propanal is an organosilicon compound with the molecular formula C8H18O3Si. It is a versatile chemical used in various industrial and research applications due to its unique properties, including its ability to act as a coupling agent and its reactivity with different functional groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(Diethoxymethyl)silyl]propanal typically involves the reaction of propanal with diethoxymethylsilane under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as a Lewis acid, to facilitate the formation of the desired product. The reaction conditions, including temperature and pressure, are optimized to achieve high yields and purity.
Industrial Production Methods
In industrial settings, the production of 3-[(Diethoxymethyl)silyl]propanal is scaled up using continuous flow reactors. These reactors allow for precise control over reaction parameters, ensuring consistent product quality. The use of advanced purification techniques, such as distillation and crystallization, further enhances the purity of the compound.
Chemical Reactions Analysis
Types of Reactions
3-[(Diethoxymethyl)silyl]propanal undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding silanol derivatives.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol.
Substitution: The ethoxy groups can be substituted with other functional groups, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are used.
Substitution: Substitution reactions often require the presence of a base, such as sodium hydroxide, to facilitate the exchange of functional groups.
Major Products Formed
Oxidation: Silanol derivatives.
Reduction: Silane alcohols.
Substitution: Various functionalized silanes depending on the substituent introduced.
Scientific Research Applications
3-[(Diethoxymethyl)silyl]propanal has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of advanced materials, including silane-modified polymers and resins.
Biology: Employed in the modification of biomolecules for enhanced stability and functionality.
Medicine: Investigated for its potential in drug delivery systems due to its ability to form stable conjugates with therapeutic agents.
Industry: Utilized as a coupling agent in the production of adhesives, sealants, and coatings, improving their mechanical properties and durability.
Mechanism of Action
The mechanism of action of 3-[(Diethoxymethyl)silyl]propanal involves its ability to form covalent bonds with various substrates. The compound’s silane group reacts with hydroxyl groups on surfaces, forming stable siloxane linkages. This property is exploited in surface modification and functionalization applications, where the compound enhances the adhesion and compatibility of materials.
Comparison with Similar Compounds
Similar Compounds
- 3-(Aminopropyl)diethoxymethylsilane
- 3-(Glycidyloxypropyl)trimethoxysilane
- 3-(Mercaptopropyl)trimethoxysilane
Uniqueness
Compared to similar compounds, 3-[(Diethoxymethyl)silyl]propanal offers unique advantages due to its aldehyde functional group. This group provides additional reactivity, allowing for the formation of a wider range of derivatives and conjugates. Its ability to undergo multiple types of chemical reactions makes it a versatile tool in both research and industrial applications.
Properties
Molecular Formula |
C8H16O3Si |
---|---|
Molecular Weight |
188.30 g/mol |
InChI |
InChI=1S/C8H16O3Si/c1-3-10-8(11-4-2)12-7-5-6-9/h6,8H,3-5,7H2,1-2H3 |
InChI Key |
MWHUPJWSNTXWCR-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(OCC)[Si]CCC=O |
Origin of Product |
United States |
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